molecular formula C6H7BBrNO3 B1521758 (3-Bromo-2-methoxypyridin-4-yl)boronic acid CAS No. 1072946-00-9

(3-Bromo-2-methoxypyridin-4-yl)boronic acid

Cat. No. B1521758
M. Wt: 231.84 g/mol
InChI Key: QOSVTTKSAVKBFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “(3-Bromo-2-methoxypyridin-4-yl)boronic acid” involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .


Molecular Structure Analysis

The molecular structure of “(3-Bromo-2-methoxypyridin-4-yl)boronic acid” is represented by the InChI code 1S/C6H7BBrNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3 . The compound has a density of 1.711 g/cm3 .


Chemical Reactions Analysis

The boronic acid group in “(3-Bromo-2-methoxypyridin-4-yl)boronic acid” can participate in various coupling reactions to create complex molecules. These reactions can lead to the synthesis of novel heterocyclic compounds with potential medicinal properties.


Physical And Chemical Properties Analysis

“(3-Bromo-2-methoxypyridin-4-yl)boronic acid” has a molecular weight of 231.84 g/mol and a density of 1.711 g/cm3 . It has a boiling point of 359.811ºC at 760 mmHg . The compound is solid in physical form .

Scientific Research Applications

Synthesis of Multimetallic Assemblies

(Kathryn J. Arm, J. Williams, 2005) discussed the use of polypyridyl complexes of Ru(II) and Ir(III), incorporating a boronic acid substituent, for the synthesis of multimetallic assemblies. These assemblies show efficient energy transfer, indicating potential applications in the field of luminescent materials.

Supramolecular Structure Analysis

In the study by (P. Thilagar, Jiawei Chen, R. Lalancette, F. Jäkle, 2011), a boronic acid derivative was analyzed for its supramolecular structure, which is crucial in materials science and molecular engineering.

Conversion of Piperidines to Pyrrolidines

(K. Tehrani, Kris Van Syngel, M. Boelens, Jan Contreras, N. Kimpe, D. Knight, 2000) demonstrated the use of boronic acid in the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines, a reaction with potential applications in organic synthesis.

Fluorescence Quenching Studies

A study by (R. Melavanki, 2018) focused on the fluorescence quenching of 2-methoxypyridin-3-yl-3-boronic acid, which has implications for sensor design and understanding the properties of fluorescent molecules.

Experimental and Computational Studies

(M. Karabacak, E. Kose, A. Atac, E. B. Şaş, A. Asiri, M. Kurt, 2014) conducted experimental and computational studies on a boronic acid derivative, contributing to the understanding of its molecular structure and properties.

Synthesis of Boron-Dipyrromethene-Chromophore Conjugates

(T. K. Khan, M. Ravikanth, 2011) used a boronic acid derivative as a precursor in the synthesis of BODIPY-chromophore conjugates, indicating potential in the field of dye and pigment synthesis.

Safety And Hazards

“(3-Bromo-2-methoxypyridin-4-yl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . It causes serious eye irritation and may cause respiratory irritation .

properties

IUPAC Name

(3-bromo-2-methoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BBrNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSVTTKSAVKBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)OC)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BBrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674368
Record name (3-Bromo-2-methoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-2-methoxypyridin-4-yl)boronic acid

CAS RN

1072946-00-9
Record name (3-Bromo-2-methoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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